N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-10-6-16-18-8-11(9-21(16)20-10)19-17(23)15-7-13(22)12-4-2-3-5-14(12)24-15/h2-9H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKTZPRKSQBKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family to which this compound belongs, have been identified as strategic compounds for optical applications. They have also been associated with antitumor activity.
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors. This suggests that the compound may interact with its targets through electron transfer, affecting their function.
Biochemical Pathways
Given the compound’s potential optical applications, it may be involved in pathways related to light absorption and emission.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings
- Synthetic Strategies : The target compound’s synthesis may resemble Suzuki coupling (as in ) or microwave-assisted methods (), impacting yield and purity .
- Structure-Activity Relationships (SAR): Pyrazolo-pyrimidine cores with electron-deficient groups (e.g., cyanopyrrolidinyl in Anagliptin) enhance enzyme inhibition . Chromene moieties contribute to π-π stacking in binding pockets but may reduce solubility .
- Therapeutic Potential: While Anagliptin is clinically validated, the target compound’s chromene-carboxamide hybrid could explore dual kinase/DPP-4 inhibition or novel targets.
Q & A
Q. What are the recommended synthetic routes for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide?
The synthesis involves multi-step reactions starting with functionalized pyrazolo[1,5-a]pyrimidine and chromene precursors. A common approach includes:
- Coupling reactions : Use of carbodiimide crosslinkers (e.g., EDCI) to activate the carboxylic acid group of 4-oxo-4H-chromene-2-carboxylic acid, followed by amide bond formation with 2-methylpyrazolo[1,5-a]pyrimidin-6-amine under inert conditions (N₂ atmosphere) .
- Purification : Recrystallization from polar aprotic solvents like DMF or column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) to isolate the product . Key parameters: Maintain reaction temperatures between 0–25°C during coupling to minimize side reactions .
Q. How is the structural integrity of the compound validated post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : H and C NMR (DMSO-d₆) confirm proton environments (e.g., chromene carbonyl at δ ~167 ppm, pyrimidine protons at δ ~6–8 ppm) and carbon assignments .
- LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
- IR : Bands at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Yield optimization requires systematic parameter adjustments:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like HOBt reduce racemization during amide coupling .
- Catalyst screening : Pd-based catalysts or microwave-assisted synthesis may accelerate heterocyclic ring formation (pyrazolo-pyrimidine core) .
- Reaction monitoring : Use TLC or in-line HPLC to track intermediates and terminate reactions at optimal conversion points .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular assays) may arise from:
- Solubility issues : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation artifacts .
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
- Off-target effects : Combine kinome-wide profiling (e.g., kinase panels) with structural modeling (e.g., docking studies) to refine selectivity .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
SAR requires systematic modifications:
- Core substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 2-position to enhance target binding affinity .
- Chromene modifications : Replace the 4-oxo group with thiocarbonyl or imine moieties to modulate redox properties .
- Bioisosteric replacements : Substitute the pyrazole ring with triazoles or indoles to improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
